Modipafant racemate (UK-74,505) is a synthetic compound classified as a platelet-activating factor (PAF) antagonist. [] PAF is a potent phospholipid mediator involved in various inflammatory and allergic reactions. Modipafant racemate acts by competitively binding to PAF receptors, thereby inhibiting the biological effects of PAF. [] This compound has been investigated for its potential therapeutic applications in various inflammatory and allergic conditions, but the focus of this review is on its applications in scientific research.
Modipafant racemate functions as a potent and specific platelet-activating factor (PAF) antagonist. [] Its mechanism of action involves competitive binding to PAF receptors, effectively blocking the binding of PAF to its target cells. [] This inhibition prevents the initiation of various downstream signaling pathways and cellular responses typically triggered by PAF.
Modipafant is a lipophilic weak base with a log D (octanol) of 7.4. [] It has two pKa values, 4.3 and 5.3. [] The racemate exhibits short pharmacokinetic properties, with mean elimination half-life (t1/2) values ranging from 1 to 3 hours. [] Despite its rapid elimination, Modipafant displays a long duration of action due to its slow receptor offset kinetics. [] After administration, it undergoes metabolism, primarily forming pyridine metabolites. [] These metabolites contribute to approximately 38–75% of the total clearance, while the remaining portion is excreted as the unchanged drug. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4